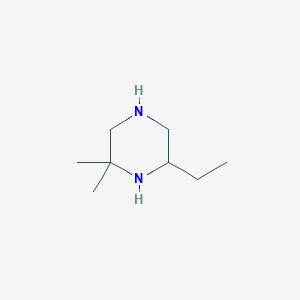

![molecular formula C17H17F3N2OS B2961970 1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone CAS No. 692287-80-2](/img/structure/B2961970.png)

1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

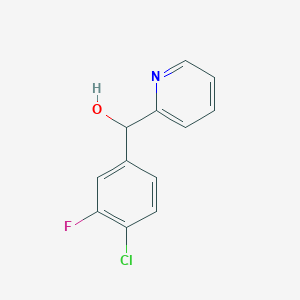

The compound “1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. This structure is then linked to a thiophene ring via an ethanone group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. These include a trifluoromethyl group, a phenyl ring, a piperazine ring, a thiophene ring, and an ethanone group . The presence of these different groups can significantly influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in the body .科学的研究の応用

Antimicrobial Activity

Research into compounds structurally related to 1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone has shown promising antimicrobial properties. For instance, derivatives of chalcones, synthesized by reacting related compounds with different substituted benzaldehydes, have displayed significant activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

Antitumor Activity

Compounds bearing structural similarities to this compound have been investigated for their potential anticancer activities. A study on 1,2,4-triazine derivatives bearing a piperazine amide moiety revealed promising antiproliferative agents against MCF-7 breast cancer cells, with some compounds showing significant activity compared to the anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis Techniques

Innovative synthesis techniques for structurally related compounds, such as microwave-assisted synthesis, have been explored to enhance efficiency and eco-friendliness. For example, the microwave-assisted synthesis of a compound through click cyclocondensation demonstrated an efficient and eco-friendly approach, yielding a regioselective 1,2,3-triazole isomer, which was characterized by various spectroscopic methods (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).

Electrochemical Synthesis

The electrochemical synthesis of new substituted phenylpiperazines related to this compound has been studied, offering a reagent-less, environmentally friendly, and safe method for synthesizing phenylpiperazine derivatives in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).

将来の方向性

特性

IUPAC Name |

1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2OS/c1-12(23)15-5-6-16(24-15)22-9-7-21(8-10-22)14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOYNBYXNKBZCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B2961895.png)

![2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2961896.png)

![N-(4-ethylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2961901.png)

![{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2961903.png)

![7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane](/img/structure/B2961907.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2961908.png)